Cas no 20412-36-6 (Carbonochloridic acid, 1-ethylpropyl ester)

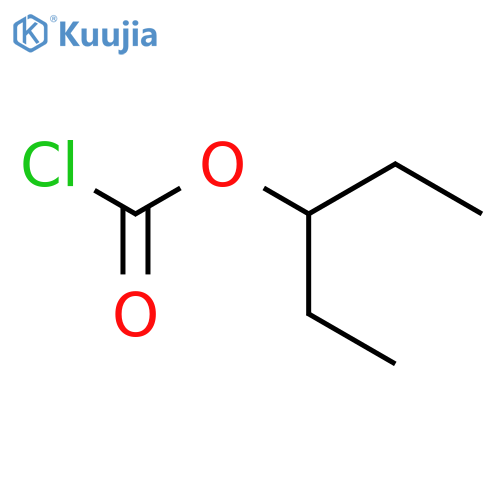

20412-36-6 structure

商品名:Carbonochloridic acid, 1-ethylpropyl ester

Carbonochloridic acid, 1-ethylpropyl ester 化学的及び物理的性質

名前と識別子

-

- Carbonochloridic acid, 1-ethylpropyl ester

- QUZQVZBZYLHJGX-UHFFFAOYSA-N

- 3-pentyl chloroformate

- EN300-359361

- pentan-3-yl carbonochloridate

- 986-519-1

- SCHEMBL1818354

- pentan-3-yl chloroformate

- 20412-36-6

- G46841

- pentan-3-ylchloroformate

-

- インチ: InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3

- InChIKey: QUZQVZBZYLHJGX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 150.0447573Da

- どういたいしつりょう: 150.0447573Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26.3Ų

Carbonochloridic acid, 1-ethylpropyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-359361-0.1g |

pentan-3-yl chloroformate |

20412-36-6 | 95% | 0.1g |

$140.0 | 2023-03-07 | |

| Enamine | EN300-359361-0.05g |

pentan-3-yl chloroformate |

20412-36-6 | 95% | 0.05g |

$94.0 | 2023-03-07 | |

| Enamine | EN300-359361-2.5g |

pentan-3-yl chloroformate |

20412-36-6 | 95% | 2.5g |

$978.0 | 2023-03-07 | |

| Enamine | EN300-359361-0.5g |

pentan-3-yl chloroformate |

20412-36-6 | 95% | 0.5g |

$374.0 | 2023-03-07 | |

| Enamine | EN300-359361-1.0g |

pentan-3-yl chloroformate |

20412-36-6 | 95% | 1g |

$0.0 | 2023-06-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060178-1g |

Pentan-3-yl chloroformate |

20412-36-6 | 95% | 1g |

¥3717.0 | 2023-01-30 | |

| Enamine | EN300-359361-0.25g |

pentan-3-yl chloroformate |

20412-36-6 | 95% | 0.25g |

$200.0 | 2023-03-07 | |

| 1PlusChem | 1P024UPK-50mg |

pentan-3-yl carbonochloridate |

20412-36-6 | 95% | 50mg |

$173.00 | 2023-12-19 | |

| 1PlusChem | 1P024UPK-250mg |

pentan-3-yl carbonochloridate |

20412-36-6 | 95% | 250mg |

$300.00 | 2023-12-19 | |

| 1PlusChem | 1P024UPK-5g |

pentan-3-yl carbonochloridate |

20412-36-6 | 95% | 5g |

$1852.00 | 2023-12-19 |

Carbonochloridic acid, 1-ethylpropyl ester 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

20412-36-6 (Carbonochloridic acid, 1-ethylpropyl ester) 関連製品

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬